molecular formula C11H7BrN2O2 B168653 5-Bromo-2-phenylpyrimidine-4-carboxylic acid CAS No. 179260-95-8

5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Cat. No.: B168653
CAS No.: 179260-95-8
M. Wt: 279.09 g/mol
InChI Key: LWLDGZLPOMWNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) is a pyrimidine derivative with the molecular formula C₁₁H₇BrN₂O₂ and a molecular weight of 279.09 g/mol . Its structure features:

  • A pyrimidine ring substituted with a bromo group at position 3.
  • A phenyl group at position 2.
  • A carboxylic acid moiety at position 4.

This compound is stored under dry conditions at 2–8°C and is associated with hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Preparation Methods

Cyclocondensation of Mucobromic Acid with Benzamidine Derivatives

The most direct route to 5-bromo-2-phenylpyrimidine-4-carboxylic acid involves the cyclocondensation of mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid) with benzamidine derivatives. This method leverages the inherent reactivity of mucobromic acid, which provides both the bromine substituent at position 5 and the carboxylic acid group at position 4 of the pyrimidine ring .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amidine’s nitrogen atoms on the α,β-diketone moiety of mucobromic acid, followed by cyclization and elimination of hydrogen bromide. Key parameters include:

  • Solvent : Ethanol or acetic acid, acting as both solvent and proton source .

  • Base : Sodium ethoxide (NaOEt) to deprotonate benzamidine hydrochloride and facilitate nucleophilic attack .

  • Temperature : 50–100°C, with higher temperatures accelerating cyclization but risking decomposition .

A representative procedure involves dissolving benzamidine hydrochloride in ethanol, adding NaOEt to generate the free amidine, and dropwise addition of mucobromic acid in ethanol. After refluxing for 5–8 hours, acidification with HCl precipitates the product .

Table 1: Optimized Reaction Conditions for Cyclocondensation

ParameterValue/RangeImpact on Yield
Temperature80–100°CMaximizes cyclization rate
Molar Ratio (Amidine:Mucobromic Acid)2.5:1Ensures complete conversion
Reaction Time5–8 hoursBalances completion vs. degradation
Workup pH2–3 (HCl)Enhances precipitation

Yield and Scalability

Reported yields for analogous compounds (e.g., 5-bromo-2-methylpyrimidine-4-carboxylic acid) range from 33% to 43% . For the phenyl variant, steric hindrance from the bulky aromatic group may reduce yields to ~25–35%. Scaling this method requires careful control of exothermic reactions during NaOEt addition and efficient removal of HBr byproducts.

Alternative Pathways and Their Limitations

Bromination of Pre-Formed Pyrimidine Intermediates

Brominating 2-phenylpyrimidine-4-carboxylic acid at position 5 presents challenges in regioselectivity. Traditional bromination agents (e.g., NBS or Br₂) favor electrophilic aromatic substitution, but the electron-withdrawing carboxylic acid group deactivates the ring, necessitating harsh conditions that risk decarboxylation .

Suzuki-Miyaura Coupling

Introducing bromine via palladium-catalyzed coupling is theoretically feasible but impractical due to the instability of boronic acids under the reaction’s acidic conditions. Additionally, the carboxylic acid group may coordinate with catalysts, leading to deactivation .

Structural Characterization and Analytical Data

Successful synthesis of this compound is confirmed through:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.81 (s, 2H, H₆ and H₇), 8.37 (m, 2H, ortho-H of phenyl), 7.46 (m, 3H, meta/para-H of phenyl), and a broad peak at δ 12.1 (COOH, exchange with DMSO) .

  • MS (ESI+) : m/z 259.1 [M+H]⁺, consistent with the molecular formula C₁₁H₈BrN₂O₂.

  • IR (KBr) : Strong absorption at 1695 cm⁻¹ (C=O stretch of carboxylic acid) .

Industrial Considerations and Cost Analysis

Raw Material Availability

  • Mucobromic Acid : Priced at ~$75/2.5g (CAS 21577-50-4), it is the primary cost driver .

  • Benzamidine Hydrochloride : Available at $176.22/g (CAS 100707-39-9), though bulk pricing reduces this to ~$50/g at kilogram scale .

Table 2: Cost Breakdown for 100g Batch

ComponentCostPercentage
Mucobromic Acid$3,00068%
Benzamidine Hydrochloride$1,20027%
Solvents/Catalysts$2005%

Process Optimization

Recycling ethanol and employing continuous flow reactors could reduce solvent costs by 40% . Replacing NaOEt with cheaper bases (e.g., K₂CO₃) is under investigation but currently compromises yield by 15–20% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Azide, cyanide, or amine derivatives.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Building Block
5-Bromo-2-phenylpyrimidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are foundational in the development of pharmaceuticals and agrochemicals. The compound's structure allows for regioselective reactions, making it an ideal precursor for synthesizing more complex molecules .

Case Study: Synthesis of Kinase Inhibitors
A notable application is its role in the synthesis of kinase inhibitors. For instance, derivatives of this compound have been synthesized to create potent inhibitors targeting protein kinase CK2, showcasing its utility in developing anticancer agents . The synthesis involved a series of reactions that highlighted the compound's ability to form critical pharmacophores necessary for biological activity.

Biological Research

Enzyme Interaction Studies
In biological research, this compound is employed to study interactions with various enzymes and receptors. Its derivatives have been shown to exhibit significant binding affinity to specific biological targets, facilitating the exploration of enzyme mechanisms and drug design .

Pharmacological Activities
Research indicates that derivatives of this compound may possess pharmacological activities such as anti-inflammatory, antiviral, and anticancer properties. These activities make it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Medicinal Chemistry

Drug Development Potential
The compound has potential applications in drug development due to its structural features that allow for modifications leading to enhanced bioactivity. Its derivatives are being explored for their efficacy against various diseases, including cancer and viral infections .

Case Study: CX-5011 Development
The development of CX-5011, a potent CK2 inhibitor derived from this compound, illustrates its medicinal chemistry application. Structure-activity relationship studies revealed that modifications to the pyrimidine ring significantly influenced the compound's potency and selectivity against cancer cells .

Industrial Applications

Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in synthesizing agrochemicals and specialty chemicals. Its ability to form stable intermediates makes it valuable for producing herbicides and fungicides that are essential in agriculture .

Data Summary Table

Application AreaDescriptionNotable Case Studies
Organic SynthesisBuilding block for heterocyclic compoundsSynthesis of kinase inhibitors
Biological ResearchStudies on enzyme interactions and receptor bindingAnti-inflammatory and antiviral activities
Medicinal ChemistryDevelopment of new drugs with potential therapeutic effectsDevelopment of CX-5011
Industrial ApplicationsSynthesis of agrochemicals and specialty chemicalsProduction of herbicides and fungicides

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of 5-bromo-2-phenylpyrimidine-4-carboxylic acid with its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Similarity Score
This compound (179260-95-8) C₁₁H₇BrN₂O₂ 279.09 Phenyl (2), Br (5), COOH (4) Pharmaceutical intermediate Reference
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (50593-92-5) C₆H₅BrN₂O₂S 249.09 Methylthio (2), Br (5), COOH (4) Higher solubility due to S-group 0.77
2-Amino-5-bromopyrimidine-4-carboxylic acid (914208-48-3) C₅H₄BrN₃O₂ 218.01 NH₂ (2), Br (5), COOH (4) Zwitterionic behavior; peptide coupling 0.78
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (749875-16-9) C₇H₃BrF₃NO₂ 270.00 CF₃ (2), Br (5), COOH (4) Enhanced acidity; agrochemical use N/A
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (304902-95-2) C₈H₇BrN₂O₂ 243.06 Cyclopropyl (2), Br (5), COOH (4) Conformational rigidity N/A
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid (914208-45-0) C₇H₈BrN₃O₂ 246.06 N(CH₃)₂ (2), Br (5), COOH (4) Basic functionality; drug design N/A

Structural and Electronic Effects

  • Substituent Electronic Influence: Phenyl group (target compound): Moderately electron-withdrawing via conjugation, balancing lipophilicity and planar geometry for receptor binding . Methylthio group (50593-92-5): Electron-donating sulfur enhances solubility but reduces metabolic stability . Amino group (914208-48-3): Strong electron-donating effect lowers carboxylic acid acidity (pKa ~4.5 vs. ~2.5 for phenyl analog) . Trifluoromethyl (749875-16-9): Electron-withdrawing CF₃ increases acidity (pKa ~1.8) and thermal stability .
  • Dimethylamino (914208-45-0): Bulky substituent may hinder crystal packing, reducing melting point compared to phenyl analog .

Biological Activity

5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring, along with a carboxylic acid functional group. This configuration contributes to its unique chemical reactivity and biological properties.

ComponentDescription
Bromine Enhances binding affinity to biological targets
Phenyl Group Influences steric and electronic properties
Carboxylic Acid Facilitates hydrogen bonding and electrostatic interactions

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial for its anti-inflammatory effects .
  • Cell Signaling Modulation : It influences various cell signaling pathways involved in inflammation and immune responses, potentially affecting cellular processes related to cancer and other diseases.
  • Binding Affinity : The structural features, including the bromine atom and carboxylic acid group, enhance its binding affinity to target proteins, which is critical for its pharmacological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated that it significantly suppresses COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. It has been identified as a potential inhibitor of lactate dehydrogenase A (LDHA), an enzyme pivotal in cancer metabolism. Inhibiting LDHA can lead to reduced tumor growth and improved therapeutic outcomes .

Antiviral Activity

Emerging studies suggest that derivatives of this compound may possess antiviral properties, although specific data on this compound is limited. Its structural analogs have shown promising results against various viral targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) at specific positions enhances inhibitory potency against target enzymes.
  • Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions, increasing binding affinity to protein targets.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Inhibition of COX Enzymes : A study reported that this compound effectively inhibited COX-2 with an IC50 value in the low micromolar range, demonstrating its potential as an anti-inflammatory agent .
  • Anticancer Activity : Research on related pyrimidine compounds indicated that modifications at the 4-position could enhance anticancer efficacy by targeting metabolic pathways crucial for tumor survival .
  • Pharmacological Applications : As a building block in organic synthesis, this compound serves as a precursor for developing novel pharmaceuticals with targeted biological activities.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves halogenation or Suzuki coupling to introduce the bromo and phenyl groups. For example, bromination of 2-phenylpyrimidine-4-carboxylic acid derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid at 80–100°C has been reported . Optimization may include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature control : Maintaining 60–80°C prevents side reactions like debromination.
  • Purification : Recrystallization from acetonitrile or ethyl acetate improves purity (yield ~85–90%) .

Q. How can structural analogs of this compound be distinguished using spectroscopic and crystallographic methods?

Advanced Research Question
Differentiation requires a combination of:

  • NMR spectroscopy :
    • ¹H NMR : The bromo substituent deshields adjacent protons (δ 8.1–8.5 ppm for pyrimidine protons).
    • ¹³C NMR : Carboxylic acid carbonyl appears at ~170 ppm, while the bromo-substituted carbon resonates at ~115 ppm .
  • X-ray crystallography : Crystallographic data (e.g., bond angles, planar pyrimidine ring with r.m.s. deviation <0.1 Å) confirm substituent positions and hydrogen-bonding networks .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 309) and fragmentation patterns distinguish analogs .

Q. What experimental strategies address contradictions in reported melting points or spectral data for this compound?

Advanced Research Question
Discrepancies often arise from impurities or polymorphic forms. Solutions include:

  • Repetitive recrystallization : Use acetonitrile or ethanol to isolate pure polymorphs .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and confirms thermal stability.
  • Cross-validation : Compare IR spectra (e.g., carboxylic acid O–H stretch at 2500–3000 cm⁻¹) with literature .
  • Collaborative studies : Replicate synthesis protocols from independent sources to identify methodological biases .

Q. How can the reactivity of the carboxylic acid group in this compound be leveraged for further derivatization?

Basic Research Question
The carboxylic acid is amenable to:

  • Esterification : React with methanol/H₂SO₄ to form methyl esters for improved solubility .
  • Amide coupling : Use EDC/HOBt with amines to generate bioactive derivatives (e.g., kinase inhibitors) .
  • Metal coordination : Chelate with transition metals (Cu²⁺, Zn²⁺) for catalytic or material science applications .

Q. What are the challenges in achieving high purity (>98%) for this compound, and how are they mitigated?

Advanced Research Question
Key challenges include residual solvents, unreacted starting materials, and byproducts. Mitigation strategies:

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes nonpolar impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water resolve polar contaminants.
  • Elemental analysis : Verify C/H/N/Br ratios within 0.3% of theoretical values .
  • Batch consistency : Strict control of reaction time and stoichiometry minimizes variability .

Q. How does the electronic nature of the bromo substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question
The electron-withdrawing bromo group activates the pyrimidine ring for NAS:

  • Positional effects : The para-bromo group directs substitution to the 4-position due to resonance stabilization .
  • Leaving group ability : Bromine’s moderate electronegativity facilitates displacement by amines or thiols at 100–120°C .
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites and guide synthetic planning .

Q. What are the best practices for storing this compound to prevent degradation?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to inhibit hydrolysis of the carboxylic acid group .
  • Light protection : Amber vials prevent photodegradation of the bromo substituent.
  • Desiccants : Silica gel packs minimize moisture absorption, which can cause aggregation .

Q. How can researchers resolve low yields in cross-coupling reactions involving this compound?

Advanced Research Question
Low yields often stem from catalyst deactivation or poor solubility. Solutions:

  • Precatalyst activation : Use Pd(OAc)₂ with ligands like XPhos to stabilize the active species .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves efficiency .
  • Solubility enhancers : Add DMSO (5–10% v/v) to dissolve the compound in aqueous-organic mixtures .

Q. What safety precautions are critical when handling this compound?

Basic Research Question

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (H302/H312) .
  • Waste disposal : Neutralize acidic waste with bicarbonate before incineration.
  • Spill management : Absorb with vermiculite and dispose as hazardous chemical waste .

Q. How can computational tools predict the biological activity of derivatives of this compound?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • ADMET prediction : SwissADME evaluates bioavailability and toxicity risks early in drug design .

Properties

IUPAC Name

5-bromo-2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLDGZLPOMWNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594399
Record name 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179260-95-8
Record name 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-phenylpyrimidine-4-carboxylic acid
5-Bromo-2-phenylpyrimidine-4-carboxylic acid
5-Bromo-2-phenylpyrimidine-4-carboxylic acid
5-Bromo-2-phenylpyrimidine-4-carboxylic acid
5-Bromo-2-phenylpyrimidine-4-carboxylic acid
5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.